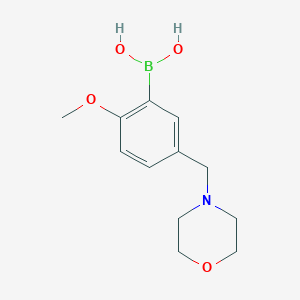

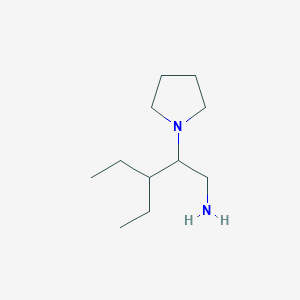

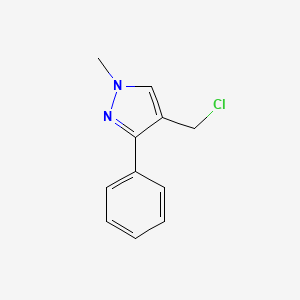

![molecular formula C15H20N2O B1453945 3-phényl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine CAS No. 1272767-46-0](/img/structure/B1453945.png)

3-phényl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Vue d'ensemble

Description

“3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine” is a compound with the CAS Number: 1272767-46-0 . It has a molecular weight of 244.34 . The compound is in the form of an oil and is stored at room temperature .

Molecular Structure Analysis

The compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 244.34 .Applications De Recherche Scientifique

Recherche sur les maladies neurodégénératives

3-phényl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine : a montré des promesses dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson . Son efficacité pourrait être liée à son potentiel à prévenir la toxicité des aldéhydes médiée par l'enzyme aldéhyde déshydrogénase 2 (ALDH2), qui est impliquée dans la pathogenèse de ces maladies .

Inhibition enzymatique

Ce composé a été exploré pour son rôle dans l'inhibition enzymatique, en particulier dans le contexte des inhibiteurs de l'anhydrase carbonique et de l'acétylcholinestérase . Ces enzymes sont des cibles pour diverses applications thérapeutiques, notamment le glaucome et la myasthénie grave, respectivement.

Conception et découverte de médicaments

L'échafaudage pyrrolidine est un élément polyvalent dans la conception de médicaments en raison de sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules . La non-planarité du cycle permet une couverture tridimensionnelle accrue, ce qui est crucial dans le développement de nouveaux médicaments ayant une activité cible sélective .

Chimie médicinale

En chimie médicinale, le cycle pyrrolidine est utilisé pour créer des molécules bioactives avec une sélectivité cible . La stéréogénicité des carbones dans le cycle pyrrolidine peut conduire à différents profils biologiques des candidats médicaments, influençant leur mode de liaison aux protéines énantiosélectives .

Pharmacologie

Les dérivés de la pyrrolidine, y compris ceux basés sur la structure de la this compound, jouent un rôle clé en pharmacothérapie . Ils sont des composants fondamentaux dans la structure squelettique de nombreux composés biologiquement actifs et ont montré une large gamme d'activités, allant des propriétés antimicrobiennes aux propriétés anticancéreuses .

Synthèse chimique

Le composé est également important en synthèse chimique, où il sert d'intermédiaire dans le développement de nouvelles molécules qui pourraient être des candidats médicaments potentiels . Son rôle dans la synthèse de composés chiraux et énantiosélectifs est particulièrement remarquable .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is the tropomyosin receptor, a protein found on the surface of muscle cells . This receptor plays a crucial role in muscle contraction by regulating the binding of calcium ions to tropomyosin .

Mode of Action

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine interacts with the tropomyosin receptor, preventing calcium ions from binding to tropomyosin . This interaction inhibits muscle contraction, leading to a relaxation of the muscle cells .

Biochemical Pathways

It is known that the compound’s interaction with the tropomyosin receptor disrupts the normal calcium ion binding process, which is essential for muscle contraction . This disruption can have downstream effects on various cellular processes that rely on muscle contraction.

Pharmacokinetics

The compound’s molecular weight (24433 g/mol) suggests that it may have favorable bioavailability characteristics.

Result of Action

The primary result of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine’s action is the inhibition of muscle contraction . By preventing calcium ions from binding to tropomyosin, the compound causes muscle cells to relax . This can have various effects at the molecular and cellular levels, depending on the specific type of muscle cell and the physiological context.

Analyse Biochimique

Biochemical Properties

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been shown to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance . The compound’s interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has been found to interact with proteins involved in neurodegenerative diseases, such as the tropomyosin receptor, which affects muscle contraction by preventing calcium ion binding .

Cellular Effects

The effects of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By interacting with specific receptors and enzymes, 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can alter gene expression patterns, leading to changes in cellular behavior. This modulation of gene expression is particularly relevant in the context of cancer research, where the compound’s ability to induce apoptosis in cancer cells has been studied .

Molecular Mechanism

At the molecular level, 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, thereby altering the biochemical pathway. Additionally, the compound can activate or inhibit specific signaling pathways by interacting with receptors on the cell surface . These interactions can lead to changes in downstream signaling events, ultimately affecting cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting neuroprotection . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s interaction with cytochrome P450 can influence metabolic flux and alter the levels of metabolites within the cell . Additionally, 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can affect the activity of other metabolic enzymes, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the compound’s entry into cells and its subsequent localization to specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a key determinant of its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . Once localized, 3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine can exert its effects on the organelle’s function, such as modulating mitochondrial respiration or influencing nuclear gene expression . The precise subcellular localization of the compound is therefore critical for its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(14-7-4-9-16-14)17-10-8-13(11-17)12-5-2-1-3-6-12/h1-3,5-6,13-14,16H,4,7-11H2/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIPDWXBFAAFNG-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

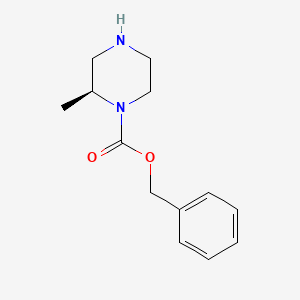

![4-[4-(2-Methylpropyl)benzoyl]piperidine hydrochloride](/img/structure/B1453863.png)

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)